molecular formula C15H14O5 B11792194 5-(4-Isopropoxybenzoyl)furan-2-carboxylic acid

5-(4-Isopropoxybenzoyl)furan-2-carboxylic acid

Cat. No.: B11792194
M. Wt: 274.27 g/mol
InChI Key: HTTISWWUTVVKEN-UHFFFAOYSA-N
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Description

5-(4-Isopropoxybenzoyl)furan-2-carboxylic acid is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features a furan ring substituted with a 4-isopropoxybenzoyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropoxybenzoyl)furan-2-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Introduction of the 4-Isopropoxybenzoyl Group: This step involves the Friedel-Crafts acylation reaction, where the furan ring is acylated with 4-isopropoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropoxybenzoyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carbonyl group in the 4-isopropoxybenzoyl moiety can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-(4-Isopropoxybenzyl)furan-2-carboxylic acid.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

5-(4-Isopropoxybenzoyl)furan-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Isopropoxybenzoyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler analog with a carboxylic acid group directly attached to the furan ring.

    5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, known for its use in sustainable chemistry.

    2,5-Furandicarboxylic acid: A dicarboxylic acid derivative used as a monomer for producing bio-based polymers.

Uniqueness

5-(4-Isopropoxybenzoyl)furan-2-carboxylic acid is unique due to the presence of the 4-isopropoxybenzoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where such properties are desired.

Properties

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

5-(4-propan-2-yloxybenzoyl)furan-2-carboxylic acid

InChI

InChI=1S/C15H14O5/c1-9(2)19-11-5-3-10(4-6-11)14(16)12-7-8-13(20-12)15(17)18/h3-9H,1-2H3,(H,17,18)

InChI Key

HTTISWWUTVVKEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)O

Origin of Product

United States

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